![molecular formula C22H28BrN5O3 B2845435 N-[4-bromo-2-[[(2-hydrazinyl-2-oxoethyl)amino]-phenylmethyl]phenyl]-3-(4-morpholinyl)propanamide CAS No. 332018-97-0](/img/structure/B2845435.png)
N-[4-bromo-2-[[(2-hydrazinyl-2-oxoethyl)amino]-phenylmethyl]phenyl]-3-(4-morpholinyl)propanamide
Übersicht
Beschreibung
N-[4-bromo-2-[[(2-hydrazinyl-2-oxoethyl)amino]-phenylmethyl]phenyl]-3-(4-morpholinyl)propanamide is a chemical compound . It is also known as N-[4-bromo-2-[[(2-hydrazinyl-2-oxoethyl)amino]-phenylmethyl]phenyl]-3-chlorobenzamide .
Molecular Structure Analysis
The molecular formula of this compound is C22H20BrClN4O2 . This indicates that the compound contains 22 carbon atoms, 20 hydrogen atoms, 1 bromine atom, 1 chlorine atom, 4 nitrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis
This compound has a molar mass of 487.78 . It has a predicted density of 1.486±0.06 g/cm3 and a predicted boiling point of 602.6±55.0 °C .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Research in organic chemistry has developed efficient synthetic routes for compounds with potential pharmaceutical applications. For instance, studies have detailed the synthesis of complex molecules through chiral moderation, highlighting the strategic use of morpholine and related structures in crafting inhibitors for HIV-1 reverse transcriptase, showcasing the versatility of these compounds in drug synthesis (Kauffman et al., 2000). Additionally, innovative synthetic approaches have been developed for the preparation of N-phenylmorpholine derivatives, emphasizing the significance of these scaffolds in the synthesis of bioactive molecules with potential antimicrobial and anticancer properties (Farghaly et al., 2020).
Biological Activities
Compounds containing morpholine and hydrazine functionalities have been investigated for their biological activities. Research into neurokinin-1 receptor antagonists has yielded molecules with significant efficacy in pre-clinical tests for conditions like emesis and depression, illustrating the therapeutic potential of these chemical frameworks (Harrison et al., 2001). Moreover, the development of cholinesterase inhibitors for ophthalmological applications demonstrates the applicability of these compounds in treating diseases such as glaucoma (Tuovinen et al., 1966).
Drug Development and Molecular Interactions
The exploration of molecular interactions and the development of novel drug candidates are critical areas of research involving compounds with morpholinyl and hydrazinyl groups. For instance, the design and synthesis of aminopyrroles as sodium channel blockers have opened new avenues for the development of anticonvulsant drugs, highlighting the potential of these molecules in therapeutic applications (Unverferth et al., 1998). Furthermore, the study of aminocarbonylations using dimethylformamide showcases the innovative use of common solvents in facilitating complex organic reactions, underscoring the importance of these chemical transformations in drug synthesis (Wan et al., 2002).
Eigenschaften
IUPAC Name |
N-[4-bromo-2-[[(2-hydrazinyl-2-oxoethyl)amino]-phenylmethyl]phenyl]-3-morpholin-4-ylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28BrN5O3/c23-17-6-7-19(26-20(29)8-9-28-10-12-31-13-11-28)18(14-17)22(25-15-21(30)27-24)16-4-2-1-3-5-16/h1-7,14,22,25H,8-13,15,24H2,(H,26,29)(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVMZLLLNHPRRCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCC(=O)NC2=C(C=C(C=C2)Br)C(C3=CC=CC=C3)NCC(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28BrN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




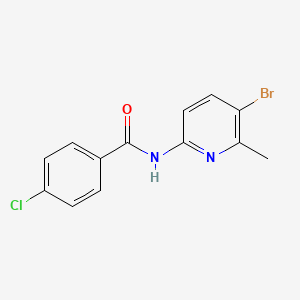
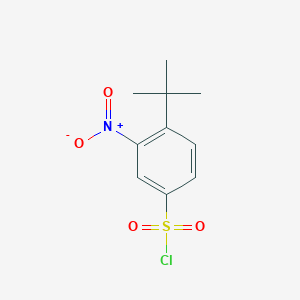
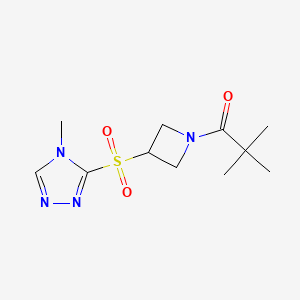
![5-Hydroxy-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B2845358.png)
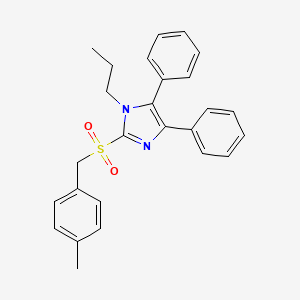
![2-(2-furyl)-N-[3-(1H-imidazol-1-yl)propyl]-4-(phenylsulfonyl)-1,3-oxazol-5-amine](/img/structure/B2845360.png)
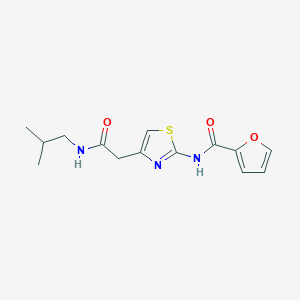
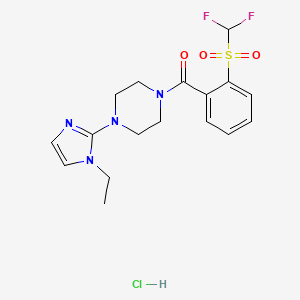
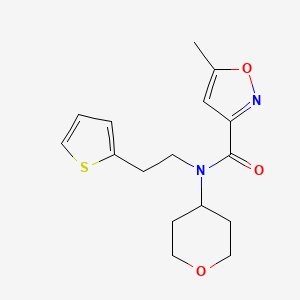
![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2845364.png)
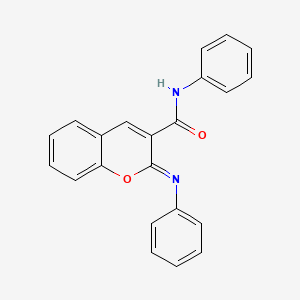
![ethyl 4-oxo-4-((4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)amino)butanoate](/img/structure/B2845373.png)
![3-bromo-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2845374.png)